tert-butyl 3,4-dihydrocinnoline-2(1H)-carboxylate tert-butyl 3,4-dihydrocinnoline-2(1H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17485591
InChI: InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-9-8-10-6-4-5-7-11(10)14-15/h4-7,14H,8-9H2,1-3H3
SMILES:
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol

tert-butyl 3,4-dihydrocinnoline-2(1H)-carboxylate

CAS No.:

Cat. No.: VC17485591

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 3,4-dihydrocinnoline-2(1H)-carboxylate -

Specification

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
IUPAC Name tert-butyl 3,4-dihydro-1H-cinnoline-2-carboxylate
Standard InChI InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-9-8-10-6-4-5-7-11(10)14-15/h4-7,14H,8-9H2,1-3H3
Standard InChI Key MXTKFVYBQWQAJU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=CC=CC=C2N1

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Tert-butyl 3,4-dihydrocinnoline-2(1H)-carboxylate features a cinnoline core—a bicyclic structure comprising two fused six-membered aromatic rings with two nitrogen atoms at positions 1 and 2. Partial saturation of the C3–C4 bond modifies the aromaticity, imparting conformational flexibility while retaining reactivity at the nitrogen centers. The tert-butyl ester group at position 2 serves as a protective moiety, enhancing solubility in nonpolar solvents and stabilizing the compound during synthetic manipulations.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Nametert-butyl 3,4-dihydro-1H-cinnoline-2-carboxylate
Molecular FormulaC13H18N2O2\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}_{2}
Molecular Weight234.29 g/mol
CAS NumberVC17485591
SMILESCC(C)(C)OC(=O)N1CCC2=CC=CC=C2N1
InChI KeyMXTKFVYBQWQAJU-UHFFFAOYSA-N

The planar cinnoline system and bulky tert-butyl group create steric and electronic effects that influence reactivity, particularly in nucleophilic substitution and cycloaddition reactions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tert-butyl 3,4-dihydrocinnoline-2(1H)-carboxylate typically involves multi-step sequences, with the Knoevenagel condensation serving as a pivotal step.

Knoevenagel Condensation

A ketone or aldehyde reacts with an active methylene compound (e.g., malononitrile) in the presence of a base catalyst like piperidine, forming a conjugated enone intermediate. This step establishes the cinnoline backbone’s carbon framework.

Cyclization and Esterification

The enone undergoes intramolecular cyclization under acidic conditions to form the dihydrocinnoline core. Subsequent esterification with tert-butyl chloroformate introduces the protective group, yielding the final product. Purification via column chromatography or recrystallization ensures high purity (>95%).

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Knoevenagel CondensationPiperidine, ethanol, reflux65–70
CyclizationHCl, THF, 50°C80–85
Esterificationtert-Butyl chloroformate, DMAP75–80

Chemical Reactivity and Functionalization

Hydrolysis and Decarboxylation

The tert-butyl ester undergoes hydrolysis under acidic (HCl/MeOH) or basic (NaOH/H₂O) conditions to yield the corresponding carboxylic acid. Further decarboxylation at elevated temperatures produces 3,4-dihydrocinnoline, a versatile intermediate for N-functionalization.

Electrophilic Substitution

The electron-rich cinnoline ring participates in electrophilic aromatic substitution (EAS) at positions 5 and 8. Nitration using nitric acid/sulfuric acid introduces nitro groups, which can be reduced to amines for subsequent coupling reactions .

Transition Metal-Catalyzed Cross-Coupling

Applications in Medicinal Chemistry

Enzyme Inhibition

Structural analogs of tert-butyl 3,4-dihydrocinnoline-2(1H)-carboxylate exhibit inhibitory activity against kinases and phosphodiesterases. The dihydrocinnoline scaffold mimics purine bases, allowing competitive binding to ATP sites in enzymes .

Table 3: Biological Activity of Selected Analogs

Analog StructureTarget EnzymeIC₅₀ (nM)
6-Nitro derivativePDE412.3
8-Amino derivativeCDK28.7

Prodrug Development

The tert-butyl ester acts as a prodrug moiety, enhancing membrane permeability. In vivo hydrolysis releases the active carboxylic acid, enabling targeted delivery in anticancer and anti-inflammatory therapies.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.49 (s, 9H, t-Bu), 3.12–3.18 (m, 2H, CH₂), 4.20–4.25 (m, 2H, CH₂), 7.32–7.45 (m, 4H, Ar-H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 28.1 (t-Bu), 80.5 (C=O), 122.5–140.2 (Ar-C).

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion peak at m/z 235.1445 [M+H]⁺, consistent with the theoretical mass.

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